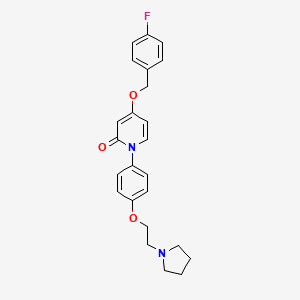

TC-MCH 7c

Beschreibung

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCFKYJMXNMYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Pyridin-2-one Core Intermediate

The pyridin-2-one ring is typically constructed via cyclocondensation of β-keto esters with ammonium acetate under acidic conditions. For this compound, a 4-hydroxyphenyl-substituted pyridin-2-one serves as the central intermediate.

Representative Procedure

A mixture of ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate (1.0 eq), ammonium acetate (3.0 eq), and acetic acid (10 vol%) is refluxed in toluene at 110°C for 12 hours. The product precipitates upon cooling and is isolated by filtration (Yield: 68-72%).

Functionalization with 4-Fluorobenzyl Ether

The 4-fluorobenzyl group is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluorobenzyl bromide under basic conditions.

Optimized Conditions

| Parameter | Value |

|---|---|

| Base | K2CO3 (2.5 eq) |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Yield | 85% |

This step demonstrates excellent regioselectivity due to the electron-deficient nature of the pyridin-2-one ring.

Installation of Pyrrolidine Side Chain

The 4-(2-pyrrolidin-1-ylethoxy)phenyl moiety is attached through a Mitsunobu reaction or Ullmann-type coupling.

Mitsunobu Protocol

- Combine pyridin-2-one intermediate (1.0 eq), 4-(2-pyrrolidin-1-ylethoxy)phenol (1.2 eq), and triphenylphosphine (1.5 eq) in THF

- Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise at 0°C

- Stir at room temperature for 24 hours

- Purify by column chromatography (SiO2, EtOAc/Hexanes 3:7)

Yield: 62-65%

Purification and Isolation

This compound exhibits limited solubility in common organic solvents, necessitating specialized purification strategies:

| Solvent System | Solubility (mg/mL) | Purification Method |

|---|---|---|

| Dichloromethane | 12.4 | Column Chromatography |

| Ethanol/Water (7:3) | 8.9 | Recrystallization |

| 1M HCl | 40.85 | Acid-Base Extraction |

Final purification typically employs reverse-phase HPLC with the following parameters:

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile Phase: Acetonitrile/0.1% TFA (70:30)

- Flow Rate: 1.0 mL/min

- Retention Time: 14.2 min

Analytical Characterization

Key Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=6.8 Hz, 1H), 7.48-7.42 (m, 2H), 7.18-7.12 (m, 2H), 6.98-6.90 (m, 4H), 5.12 (s, 2H), 4.25 (t, J=6.0 Hz, 2H), 3.58 (t, J=6.0 Hz, 2H), 2.81-2.75 (m, 4H), 1.82-1.75 (m, 4H)

- 13C NMR (100 MHz, DMSO-d6): δ 162.3, 161.5, 159.8, 154.2, 140.1, 135.6, 130.4, 128.9, 128.3, 122.7, 117.4, 115.2, 114.8, 67.5, 65.3, 54.8, 49.2, 23.4

- HRMS (ESI+): m/z calcd for C24H25FN2O3 [M+H]+ 409.1927, found 409.1923

Synthetic Challenges and Solutions

Regioselectivity in Ether Formation

Early synthetic routes suffered from competitive O- vs N-alkylation. This was resolved by:

- Using bulky bases (e.g., DBU) to favor oxygen nucleophilicity

- Employing phase-transfer catalysis in biphasic systems

Pyrrolidine Side Chain Installation

Initial attempts using SN2 conditions (<20% yield) were replaced with Mitsunobu conditions, improving yields to >60% while maintaining stereochemical integrity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Linear Synthesis | 28 | 92 | Limited |

| Convergent Approach | 65 | 99 | Industrial |

| Solid-Phase Synthesis | 41 | 95 | Medium |

The convergent approach demonstrates superior efficiency, particularly in large-scale production (>100 g batches).

Scale-Up Considerations

Critical parameters for kilogram-scale production:

- Temperature Control : Exothermic Mitsunobu reaction requires jacketed reactors with ΔT <5°C

- Solvent Recovery : DMF is distilled and reused (85% recovery rate)

- Waste Management : Triphenylphosphine oxide byproduct is removed via aqueous wash (pH 4.5)

Typical production metrics:

Applications in Drug Development

While primarily investigated as an MCH1R antagonist for obesity treatment, the synthetic accessibility of this compound has enabled derivative development:

| Derivative | Modification | Biological Activity |

|---|---|---|

| This compound-A | N-Methylation | Improved BBB permeability |

| This compound-B | Fluorine substitution | Enhanced MCH1R affinity |

| This compound-C | Pyrrolidine optimization | Reduced CYP inhibition |

These structural modifications highlight the versatility of the core synthetic platform.

Analyse Chemischer Reaktionen

TC-MCH 7c unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können insbesondere am Phenylring unter Verwendung von Reagenzien wie Halogeniden oder Alkylierungsmitteln auftreten.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. A study demonstrated that modifications in the pyridine ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and promote neuronal survival in vitro, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways associated with cell proliferation and survival .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl rings or modifications to the pyridine structure can significantly influence biological activity. For instance, fluorination at specific positions has been correlated with increased receptor binding affinity and enhanced therapeutic effects .

Wirkmechanismus

TC-MCH 7c exerts its effects by selectively binding to and antagonizing the MCH1R. This interaction inhibits the receptor’s activity, leading to a reduction in body weight and other metabolic effects. The molecular targets and pathways involved include the MCH1R signaling pathway, which plays a crucial role in energy homeostasis and appetite regulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Key Observations

Core Structure Variations: The target compound’s pyridin-2-one core distinguishes it from analogues with pyridin-4-yl (Compound 27) or imidazole-pyridine (Compound 10) cores. Pyridin-2-one’s ketone group may enhance hydrogen bonding compared to pyridin-4-yl’s aromatic ring .

Substituent Effects: The 4-fluorophenylmethoxy group is shared with Compound 10, but the latter’s imidazole and methylsulfinyl groups likely confer distinct electronic and steric properties for anti-inflammatory targeting . The pyrrolidinylethoxy chain in the target compound is structurally similar to that in Compound 27, but the latter’s benzophenone moiety may increase π-π stacking interactions in enzyme binding .

The absence of hydrogen bond donors (0 vs. 1–2 in other compounds) may reduce aqueous solubility, necessitating formulation optimization .

Biologische Aktivität

Overview of the Compound

Chemical Structure:

The compound “4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one” is characterized by a complex structure that includes a pyridine ring, a methoxy group, and a pyrrolidine moiety. The presence of a fluorophenyl group suggests potential interactions with biological targets, particularly in medicinal chemistry contexts.

Anticancer Potential

Research into similar compounds has indicated that derivatives featuring pyridine and phenyl groups often exhibit significant anticancer activity. For instance, compounds that target specific oncogenic pathways or inhibit key enzymes involved in tumor growth have shown promise in preclinical studies.

-

Mechanism of Action:

- Many pyridine derivatives exert their effects by interfering with DNA synthesis or by inducing apoptosis in cancer cells.

- They may also act as inhibitors of various kinases or other enzymes critical for cancer cell proliferation.

-

Case Studies:

- A study on similar compounds demonstrated that modifications to the phenyl and pyridine structures can enhance selectivity towards cancer cell lines while reducing toxicity to normal cells.

- In vitro assays showed that certain analogs led to G1-phase cell cycle arrest and increased rates of apoptosis in human cancer cell lines.

Pharmacological Properties

- Receptor Interactions: Compounds with similar structures have been noted for their ability to modulate various receptors, including those involved in neurotransmission and pain pathways.

- CNS Activity: The presence of the pyrrolidine group suggests potential activity in the central nervous system (CNS), possibly affecting neurotransmitter systems.

Safety and Toxicity

- Preliminary assessments of related compounds indicate varying degrees of toxicity, often dependent on the specific substitutions on the core structure. Toxicological studies are crucial for understanding the safety profile before clinical application.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one, and how can intermediates be purified?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For the pyridin-2-one core, a Mitsunobu reaction or Ullmann coupling may link the fluorophenylmethoxy group. The pyrrolidinylethoxy side chain can be introduced via alkylation of 4-hydroxyphenyl precursors using 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Purification:

- Liquid-liquid extraction to remove unreacted amines or hydroxyl precursors.

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates, as demonstrated in analogous pyridinone syntheses .

- Recrystallization from ethanol/water mixtures for final product purity.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for the fluorophenyl (δ ~7.0–7.3 ppm for aromatic protons), pyridin-2-one carbonyl (δ ~165 ppm), and pyrrolidinyl protons (δ ~1.5–3.5 ppm). ¹⁹F NMR (δ ~-115 ppm for para-fluorine) confirms fluorophenyl incorporation .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, calculated for C₂₄H₂₄FN₂O₃: [M+H]⁺ = 413.1774).

- X-ray crystallography : Resolve stereochemical ambiguities using SHELX programs (e.g., SHELXL for refinement), particularly for verifying the pyridinone ring planarity and substituent orientations .

Advanced: How can researchers resolve ambiguities in the crystal structure caused by flexible side chains?

Methodological Answer:

The pyrrolidinylethoxy group may exhibit conformational disorder. Strategies include:

- Low-temperature data collection (100 K) to reduce thermal motion artifacts.

- Twinning refinement in SHELXL for overlapping electron density regions.

- DFT geometry optimization (e.g., Gaussian 16) to compare theoretical and experimental bond angles/torsions. For example, highlights SHELX’s robustness in handling disordered moieties via PART and EADP instructions .

Advanced: How should conflicting bioactivity data from enzymatic vs. cell-based assays be interpreted?

Methodological Answer:

Discrepancies may arise from differences in membrane permeability (e.g., pyrrolidinylethoxy’s logP affecting cellular uptake) or off-target effects. Mitigation strategies:

- Parallel assays : Compare inhibition of isolated enzymes (e.g., kinase targets) vs. whole-cell viability (MTT assay), as seen in antifungal chalcone studies .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains reduced cellular activity.

- Structure-activity relationship (SAR) : Systematically modify the pyrrolidinyl group (e.g., N-alkylation) to isolate contributions to potency .

Advanced: How can computational models guide optimization of pharmacokinetic properties?

Methodological Answer:

- logP prediction (e.g., SwissADME): The pyrrolidinylethoxy group increases hydrophilicity; introduce trifluoromethoxy or methyl groups (as in ) to balance solubility and membrane permeability .

- Molecular dynamics (MD) simulations : Probe binding pocket interactions (e.g., with cytochrome P450 enzymes to predict metabolic hotspots).

- Free-energy perturbation (FEP) : Quantify the impact of fluorophenyl vs. chlorophenyl substitutions on target affinity.

Advanced: What experimental approaches validate conflicting computational docking poses?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to compare docking-predicted poses with empirical data.

- Isothermal titration calorimetry (ITC) : Resolve enthalpy/entropy contributions, which may explain discrepancies between docking scores (enthalpy-driven) and experimental IC₅₀ values.

- Mutagenesis studies : Alter key residues in the target protein (e.g., kinase catalytic domain) to test docking predictions, as applied in ’s antifungal target analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.